2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid

Catalog No.
S548914
CAS No.
181045-83-0
M.F
C26H31N3O3S
M. Wt
465.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthal...

CAS Number

181045-83-0

Product Name

2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid

Molecular Formula

C26H31N3O3S

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C26H31N3O3S/c1-16(2)12-24(26(31)32)29-25(30)22-11-10-19(28-14-18(27)15-33)13-23(22)21-9-5-7-17-6-3-4-8-20(17)21/h3-11,13,16,18,24,28,33H,12,14-15,27H2,1-2H3,(H,29,30)(H,31,32)/t18-,24+/m1/s1

InChI Key

PKMVDYSKPDHRLR-KOSHJBKYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32

Solubility

Soluble in DMSO, not in water

Synonyms

GGTI297; GGTI-297; GGTI 297.

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32

Description

The exact mass of the compound 2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid is 465.20861 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of leucine derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound 2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid is a complex organic molecule characterized by its unique structural features, which include a naphthalene ring, an amino group, and a sulfanyl group. This compound belongs to the class of amino acids and is notable for its potential biological activities. Its systematic name reflects its intricate structure, which includes multiple functional groups that may contribute to its reactivity and interactions in biological systems.

The chemical reactivity of this compound can be attributed to the presence of the amino and sulfanyl groups, which can participate in various reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Redox Reactions: The sulfanyl group may undergo oxidation or reduction, leading to the formation of sulfoxides or sulfones.
  • Peptide Bond Formation: Given its amino acid structure, this compound can participate in peptide bond formation, linking with other amino acids to form peptides or proteins.

Preliminary studies suggest that this compound may exhibit significant biological activities, including:

  • Antioxidant Properties: The presence of the sulfanyl group indicates potential antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.
  • Anticancer Activity: Compounds containing naphthalene derivatives have been studied for their anticancer properties, suggesting that this compound may also possess similar effects.
  • Enzyme Inhibition: The structural features could allow it to interact with specific enzymes, potentially acting as an inhibitor or modulator.

The synthesis of 2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid can be achieved through several methods:

  • Multi-step Synthesis: Starting from commercially available naphthalene derivatives, the synthesis may involve:
    • Formation of the naphthalene-benzoyl linkage through acylation reactions.
    • Introduction of the amino and sulfanyl groups via nucleophilic substitution reactions.
    • Final assembly through coupling reactions to form the complete structure.
  • Solid-phase Synthesis: This method utilizes solid supports to facilitate the stepwise assembly of the molecule, allowing for easier purification and isolation of intermediates.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents in the synthesis process can enhance sustainability while maintaining efficiency.

This compound holds promise in various fields:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in targeting oxidative stress-related diseases or cancer.
  • Biochemical Research: As a model compound, it can be used to study enzyme interactions and mechanisms of action due to its structural complexity.
  • Material Science: The unique properties might allow for applications in developing novel materials with specific functionalities.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Protein Binding Studies: Investigating how this compound binds to proteins can elucidate its mechanism of action and therapeutic potential.
  • Cellular Uptake Studies: Understanding how effectively this compound enters cells can inform on its bioavailability and efficacy as a therapeutic agent.
  • In Vivo Studies: Animal models may be used to assess the pharmacokinetics and pharmacodynamics of this compound.

Several compounds share structural similarities with 2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-Naphthalene DerivativeContains naphthalene and amino groupsSimpler structure; less functional diversity
Benzoyl Amino AcidAmino acid backbone with a benzoyl groupLacks sulfanyl functionality; primarily focused on amino acid properties
Sulfanyl Amino AcidContains sulfanyl group but lacks naphthaleneFocuses on sulfur chemistry without aromatic stabilization

Uniqueness

The uniqueness of 2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid lies in its combination of a naphthalene moiety with both amino and sulfanyl functionalities. This combination enhances its potential reactivity and biological activity compared to simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

465.20861303 g/mol

Monoisotopic Mass

465.20861303 g/mol

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(2S)-2-[[[4-[[(2R)-2-amino-3-mercaptopropyl]amino]-2-(1-naphthalenyl)phenyl]-oxomethyl]amino]-4-methylpentanoic acid

Dates

Modify: 2024-02-18
1: Patel CA, Rattan S. RhoA prenylation inhibitor produces relaxation of tonic smooth muscle of internal anal sphincter. J Pharmacol Exp Ther. 2007 May;321(2):501-8. Epub 2007 Feb 22. PubMed PMID: 17322025.
2: Lindholm MW, Nilsson J. Simvastatin stimulates macrophage interleukin-1beta secretion through an isoprenylation-dependent mechanism. Vascul Pharmacol. 2007 Feb;46(2):91-6. Epub 2006 Jul 25. PubMed PMID: 16942919.
3: Mraiche F, Cena J, Das D, Vollrath B. Effects of statins on vascular function of endothelin-1. Br J Pharmacol. 2005 Mar;144(5):715-26. PubMed PMID: 15678081; PubMed Central PMCID: PMC1576052.
4: Wickman G, Lan C, Vollrath B. Functional roles of the rho/rho kinase pathway and protein kinase C in the regulation of cerebrovascular constriction mediated by hemoglobin: relevance to subarachnoid hemorrhage and vasospasm. Circ Res. 2003 Apr 18;92(7):809-16. Epub 2003 Mar 13. PubMed PMID: 12637369.
5: Pollack IF, Bredel M, Erff M, Hamilton AD, Sebti SM. Inhibition of Ras and related guanosine triphosphate-dependent proteins as a therapeutic strategy for blocking malignant glioma growth: II--preclinical studies in a nude mouse model. Neurosurgery. 1999 Nov;45(5):1208-14; discussion 1214-5. PubMed PMID: 10549939.
6: Sun J, Blaskovich MA, Knowles D, Qian Y, Ohkanda J, Bailey RD, Hamilton AD, Sebti SM. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine. Cancer Res. 1999 Oct 1;59(19):4919-26. PubMed PMID: 10519405.
7: Sun J, Qian Y, Hamilton AD, Sebti SM. Both farnesyltransferase and geranylgeranyltransferase I inhibitors are required for inhibition of oncogenic K-Ras prenylation but each alone is sufficient to suppress human tumor growth in nude mouse xenografts. Oncogene. 1998 Mar;16(11):1467-73. PubMed PMID: 9525745.
8: Vogt A, Qian Y, McGuire TF, Hamilton AD, Sebti SM. Protein geranylgeranylation, not farnesylation, is required for the G1 to S phase transition in mouse fibroblasts. Oncogene. 1996 Nov 7;13(9):1991-9. PubMed PMID: 8934546.

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